塔尔托布林

描述

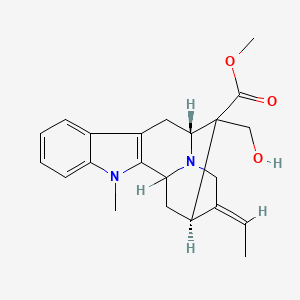

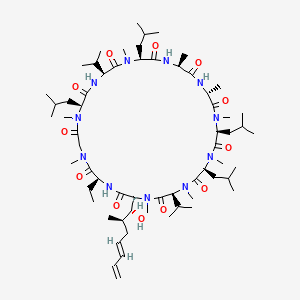

Taltobulin, also known as HTI-286, is a synthetic analogue of the natural tripeptide hemiasterlin, which is derived from marine sponges. Taltobulin is a potent antimicrotubule agent that disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. It has shown significant potential as an anticancer agent, particularly in the treatment of non-small cell lung cancer and hepatic tumors .

科学研究应用

塔尔妥布林具有广泛的科学研究应用,包括:

化学: 用作研究肽合成和修饰的模型化合物。

生物学: 研究其对微管动力学和细胞分裂的影响。

医学: 作为潜在的抗癌药物进行探索,特别是在治疗非小细胞肺癌和肝肿瘤方面。

作用机制

塔尔妥布林通过与微管α和β亚基之间的长春花域结合来发挥其作用。这种结合会抑制纯化微管的聚合,破坏细胞中的微管组织,并诱导有丝分裂阻滞和凋亡。 该化合物的作用机制涉及激活细胞外信号调节激酶 (ERKs) 和磷酸肌醇 3 激酶 (PI3K)/蛋白激酶 B (AKT) 信号通路 .

生化分析

Biochemical Properties

Taltobulin acts as an antimitotic agent by disrupting microtubule dynamics, causing mitotic arrest and cell death . It binds at the vinca domain between the α- and β-subunits of tubulin . This interaction with tubulin is crucial for its role in biochemical reactions.

Cellular Effects

Taltobulin has been shown to have significant effects on various types of cells. It activates human monocyte-derived dendritic cells . Moreover, it reduces tumor size and prolongs survival . In breast cancer cells, Taltobulin-induced cytotoxicity is mitigated by the activation of FGF1 receptors . FGF1 promotes cell viability, reduces apoptosis, and increases cell migration in the presence of Taltobulin .

Molecular Mechanism

Taltobulin exerts its effects at the molecular level primarily through its interaction with tubulin . It binds to the vinca domain between the α- and β-subunits of tubulin, disrupting microtubule dynamics and leading to mitotic arrest and cell death . In addition, Taltobulin’s interaction with FGF1 receptors influences cell function. FGF1, in the presence of Taltobulin, activates both ERKs and AKT, promoting cell viability and reducing apoptosis .

Temporal Effects in Laboratory Settings

The effects of Taltobulin over time in laboratory settings are significant. It has been shown to reduce tumor size and prolong survival . These effects are not due exclusively to cytotoxicity, as benefits of Taltobulin treatment continue without additional doses in tumor-cleared mice upon tumor rechallenge .

Dosage Effects in Animal Models

In animal models, the effects of Taltobulin vary with different dosages. It has been shown to reduce tumor size and prolong survival . The benefits of Taltobulin treatment continue without additional doses in tumor-cleared mice upon tumor rechallenge .

Metabolic Pathways

FGF1, in the presence of Taltobulin, activates both ERKs and AKT, which are key regulators of cellular metabolism .

Transport and Distribution

Its ability to bind to tubulin suggests that it may be transported along microtubules .

Subcellular Localization

The subcellular localization of Taltobulin is likely associated with its binding to tubulin, a key component of the cytoskeleton This suggests that Taltobulin may be localized to areas of the cell where microtubules are abundant

准备方法

合成路线和反应条件

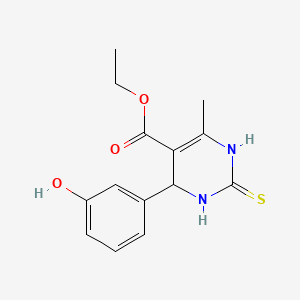

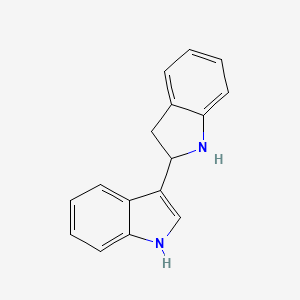

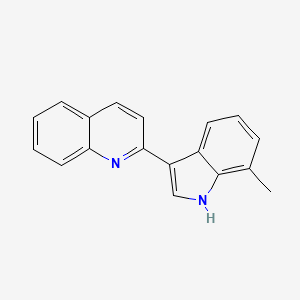

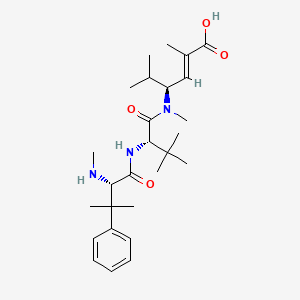

塔尔妥布林是通过收敛的多组分策略合成的。其合成中的关键步骤之一是 Ugi 四组分反应 (Ugi-4CR),它允许快速组装三肽结构。合成路线涉及使用 Evans 噁唑烷酮生成对映异构体纯的四甲基色氨酸单元。 接下来使用 N-苯并噻唑-2-磺酰基 (Bts) 保护基和 ®-2-苯基甘醇手性助剂进行肽键形成 .

工业生产方法

塔尔妥布林的工业生产涉及使用相同收敛的多组分策略进行大规模合成。 该工艺针对高产率和高纯度进行了优化,确保该化合物满足药物应用的严格要求 .

化学反应分析

反应类型

塔尔妥布林会发生几种类型的化学反应,包括:

氧化: 塔尔妥布林可以在特定条件下氧化,形成各种氧化衍生物。

还原: 还原反应可用于修饰塔尔妥布林分子上的官能团。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

形成的主要产物

相似化合物的比较

塔尔妥布林与其他抗微管剂类似,例如:

海星素: 塔尔妥布林来源于此天然三肽。

紫杉醇: 一种广泛使用的抗癌药物,它也靶向微管,但结合位点不同。

长春碱: 另一种用于癌症治疗的微管抑制剂。

独特性

塔尔妥布林具有独特的能力,可以绕过 P-糖蛋白介导的耐药性,使其成为克服癌症治疗中耐药性的有希望的候选药物。 其合成可及性和有效的抗癌活性使其与其他类似化合物区别开来 .

属性

IUPAC Name |

(E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43N3O4/c1-17(2)20(16-18(3)25(33)34)30(10)24(32)22(26(4,5)6)29-23(31)21(28-9)27(7,8)19-14-12-11-13-15-19/h11-17,20-22,28H,1-10H3,(H,29,31)(H,33,34)/b18-16+/t20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTMOLDWXSVYKD-PSRNMDMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=C(C)C(=O)O)N(C)C(=O)C(C(C)(C)C)NC(=O)C(C(C)(C)C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](/C=C(\C)/C(=O)O)N(C)C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)(C)C1=CC=CC=C1)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041040 | |

| Record name | HTI-286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228266-40-8 | |

| Record name | N,β,β-Trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl]-N,3-dimethyl-L-valinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=228266-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taltobulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228266408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HTI-286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALTOBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6D6912BXS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

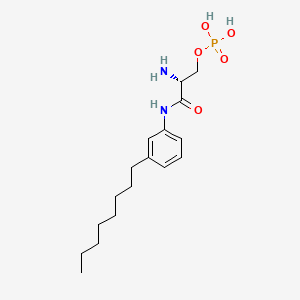

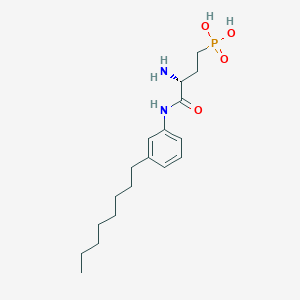

Feasible Synthetic Routes

Q1: What is the mechanism of action of taltobulin?

A1: Taltobulin exerts its anti-cancer effects by binding to tubulin, a protein crucial for forming microtubules. [, ] Unlike taxanes that stabilize microtubules, taltobulin inhibits the polymerization of tubulin, disrupting microtubule dynamics within the cell. [, ] This disruption leads to mitotic arrest, blocking cell division, and ultimately triggering apoptosis, or programmed cell death. [, ]

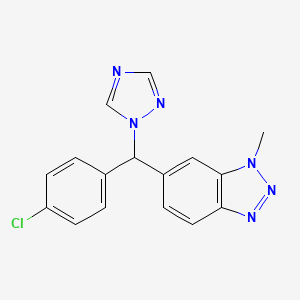

Q2: How does taltobulin compare to other antimicrotubule agents?

A2: While taltobulin shares its target with other antimicrotubule agents like taxanes and Vinca alkaloids, it possesses distinct advantages. Notably, it demonstrates significantly less interaction with P-glycoprotein, a multidrug resistance protein. [] This reduced interaction could potentially translate to greater efficacy in tumors that exhibit resistance to traditional antimicrotubule agents. []

Q3: What structural insights have been gleaned about taltobulin's interaction with tubulin?

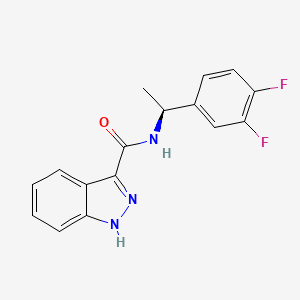

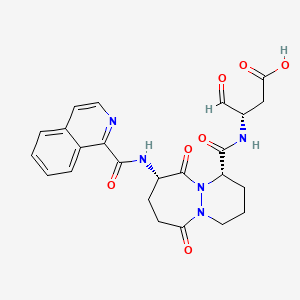

A3: Crystal structure analysis of taltobulin bound to tubulin reveals that it targets the vinca domain, a region on the tubulin molecule targeted by other anti-cancer agents like vinblastine. [] It shares a key pharmacophore with other potent peptidyl microtubule inhibitors like monomethyl auristatin E (MMAE) and tubulysin M, characterized by two consecutive hydrophobic groups. [, ] These groups interact with hydrophobic pockets on both the α and β subunits of tubulin, while specific nitrogen and oxygen atoms form hydrogen bonds with key amino acids on the tubulin molecule. [, ] This detailed understanding of the binding interaction provides valuable insights for the rational design of novel antimicrotubule agents with potentially improved potency and specificity.

Q4: Has the structure-activity relationship (SAR) of taltobulin been investigated?

A4: Yes, research has delved into understanding how structural modifications to taltobulin influence its activity. [] Studies involving hybrid compounds, created by combining structural elements of taltobulin with those of dolastatins (another class of potent antimicrotubule agents), have yielded promising results. [] These hybrid molecules displayed potent antimicrotubule activity, highlighting the potential of SAR studies in developing improved analogs with enhanced efficacy, potentially even against resistant cell lines. []

Q5: What is the current status of taltobulin in clinical development?

A5: Taltobulin has progressed to clinical trials for the treatment of various cancers. [, ] Preclinical studies demonstrated its ability to inhibit the growth of various human tumor xenografts in mouse models, even in cases where paclitaxel and vincristine proved ineffective. [] Further research is ongoing to fully elucidate its safety and efficacy profile in humans.

Q6: Are there any known resistance mechanisms to taltobulin?

A6: Although taltobulin shows promise in overcoming P-glycoprotein mediated resistance, the development of resistance to anti-cancer drugs is a complex and multifaceted issue. Further research is necessary to determine specific mechanisms of resistance that may arise against taltobulin.

Q7: What is the significance of fibroblast growth factor 1 (FGF1) in relation to taltobulin's activity?

A7: Recent studies have unveiled a complex interplay between FGF1 signaling and taltobulin's cytotoxic effects. Specifically, FGF1, upon binding to its receptor (FGFR1), can activate downstream signaling pathways that ultimately protect certain cancer cells, like MCF-7 breast cancer cells, from taltobulin-induced cell death. [] This protective effect is mediated by the activation of both the MEKs/ERKs and PI3K/AKT signaling pathways. [] Understanding this interplay may pave the way for developing combination therapies targeting both FGF/FGFR signaling and microtubule dynamics to combat drug resistance and improve treatment outcomes.

Q8: Has taltobulin demonstrated efficacy in preclinical models?

A8: Taltobulin has shown promising antitumor activity in preclinical studies. [] In vitro, it effectively inhibited the proliferation of various hepatic tumor cell lines with an average IC50 of 2 nmol/L. [] Importantly, this inhibitory effect appeared to be selective for tumor cells, as no significant decrease in the viability of primary human hepatocytes was observed. [] Furthermore, intravenous administration of taltobulin significantly suppressed tumor growth in a rat allograft model, reinforcing its potential as a therapeutic agent. []

Q9: What are the future directions for taltobulin research?

A9: Future research on taltobulin will likely focus on several key areas:

- Optimizing its therapeutic window: This includes further investigations into its pharmacokinetic and pharmacodynamic properties, as well as potential drug delivery systems to enhance its tumor-targeting ability and minimize off-target effects. []

- Developing companion diagnostics: Identifying biomarkers that can predict response to taltobulin treatment or monitor treatment efficacy in real-time will be crucial for personalizing therapy. []

- Combating drug resistance: Understanding mechanisms of resistance to taltobulin and developing strategies to overcome them, potentially through combination therapies, will be essential for improving long-term treatment outcomes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。